molecular formula C15H16O2 B3270998 Meso-1,3-diphenyl-1,3-propanediol CAS No. 5381-86-2

Meso-1,3-diphenyl-1,3-propanediol

Cat. No. B3270998
CAS RN: 5381-86-2
M. Wt: 228.29 g/mol
InChI Key: XHHXJXGIYFQFOQ-GASCZTMLSA-N
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Description

Meso-1,3-diphenyl-1,3-propanediol is a chemical compound with the molecular formula C15H16O2 . It has an average mass of 228.286 Da and a monoisotopic mass of 228.115036 Da .


Molecular Structure Analysis

The molecular structure of Meso-1,3-diphenyl-1,3-propanediol consists of 15 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Meso-1,3-diphenyl-1,3-propanediol has a melting point of 108-109 °C .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

Research on meso-1,3-diphenyl-1,3-propanediol and related compounds often focuses on their synthesis and structural properties. For instance, the synthesis of various substituted versions of 1,3-propanediol, including diphenyl derivatives, has been explored under superacidic conditions. These compounds have been characterized using techniques like NMR spectroscopy, providing insights into their chemical structures and behaviors (Olah et al., 1999). Additionally, the resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol and the determination of its crystal structure have been significant for understanding the stereogenic and structural properties of such compounds (Bhowmick et al., 2002).

2. Catalysis and Chemical Reactions

Meso-1,3-diphenyl-1,3-propanediol and its analogs have been studied for their roles in catalytic processes. For example, the compound has been used in the hydrogenolysis of glycerol to produce 1,3-propanediol, a process catalyzed by rhenium-modified iridium on silica (Nakagawa et al., 2010). Moreover, the asymmetric acylation of meso-1,3-propanediols using chiral dinuclear zinc catalysts is another important application, enabling the efficient synthesis of chiral building blocks (Trost et al., 2008).

3. Biotechnological Production

There is significant interest in the biotechnological production of 1,3-propanediol, a key component used in various industries. Research has focused on developing genetically engineered strains and optimizing fermentation processes for efficient biosynthesis of 1,3-propanediol from glycerol and other substrates (Yang et al., 2018). Such approaches are critical for sustainable and economically viable production methods.

Safety and Hazards

The safety data sheet for Meso-1,3-diphenyl-1,3-propanediol suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Future Directions

Recent advances in the biological production of 1,3-propanediol, a related compound, suggest that the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

properties

IUPAC Name

(1S,3R)-1,3-diphenylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXJXGIYFQFOQ-GASCZTMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C[C@@H](C2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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